Cas no 2227829-12-9 ((1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol)

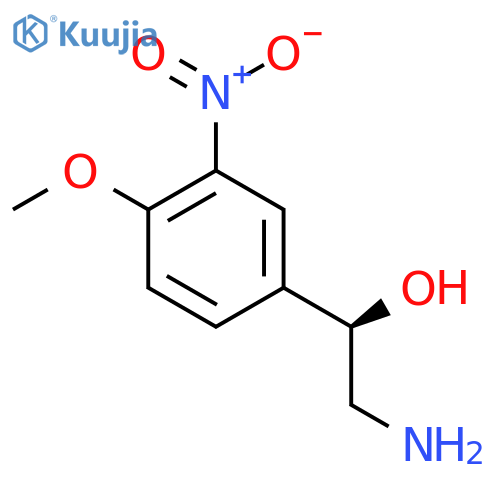

2227829-12-9 structure

商品名:(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol

- 2227829-12-9

- EN300-1821449

-

- インチ: 1S/C9H12N2O4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1

- InChIKey: XLLSMKXUVCBKCZ-QMMMGPOBSA-N

- ほほえんだ: O[C@@H](CN)C1C=CC(=C(C=1)[N+](=O)[O-])OC

計算された属性

- せいみつぶんしりょう: 212.07970687g/mol

- どういたいしつりょう: 212.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1821449-0.5g |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |

2227829-12-9 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1821449-2.5g |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |

2227829-12-9 | 2.5g |

$3025.0 | 2023-09-19 | ||

| Enamine | EN300-1821449-10g |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |

2227829-12-9 | 10g |

$6635.0 | 2023-09-19 | ||

| Enamine | EN300-1821449-5g |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |

2227829-12-9 | 5g |

$4475.0 | 2023-09-19 | ||

| Enamine | EN300-1821449-0.25g |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |

2227829-12-9 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1821449-10.0g |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |

2227829-12-9 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1821449-5.0g |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |

2227829-12-9 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1821449-1g |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |

2227829-12-9 | 1g |

$1543.0 | 2023-09-19 | ||

| Enamine | EN300-1821449-0.05g |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |

2227829-12-9 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1821449-0.1g |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |

2227829-12-9 | 0.1g |

$1357.0 | 2023-09-19 |

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

2227829-12-9 ((1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量